2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid
CAS No.:
Cat. No.: VC17538565
Molecular Formula: C11H21NO5
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO5 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
| Standard InChI | InChI=1S/C11H21NO5/c1-7(16-5)6-8(9(13)14)12-10(15)17-11(2,3)4/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14) |
| Standard InChI Key | HMXILZUFGLSQNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(C(=O)O)NC(=O)OC(C)(C)C)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid, reflecting its structural components:
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A pentanoic acid backbone (five-carbon chain with a carboxylic acid terminus).
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A Boc-protected amino group at the second carbon.
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A methoxy (-OCH₃) group at the fourth carbon.
Its molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol . The Boc group (tert-butoxycarbonyl) serves as a temporary protective moiety for amines during peptide synthesis, preventing unwanted side reactions .
Stereochemical Considerations
While the compound can exist in enantiomeric forms (D- and L-), most synthetic protocols focus on racemic mixtures unless chiral catalysts or resolved starting materials are employed. For instance, iron-based catalysts like (R,R)-FeBIP have been shown to induce high enantioselectivity (up to 98% ee) in analogous Boc-protected amino acid syntheses .
Synthesis and Optimization
General Synthetic Route
The synthesis of Boc-protected amino acids typically involves coupling a carboxylic acid derivative with tert-butyl hydroxycarbamate under activation by reagents such as dicyclohexylcarbodiimide (DCC). For example:
This method yielded a 93% isolated product . Adapting this approach, 4-methoxypentanoic acid could be coupled with tert-butyl hydroxycarbamate to generate the target compound.
Reaction Conditions and Catalysis
Key parameters influencing yield and enantiopurity include:
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Catalyst: Iron complexes like (R,R)-FeBIPF₂ enhance stereocontrol, achieving >90% ee in 1,3-nitrogen migrations .
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Solvent: Mixed solvents such as 1,2-dichlorobenzene (DCB)/CHCl₃ (1:1) improve reactivity at low temperatures (–50°C) .
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Base: 2,2,6,6-Tetramethylpiperidine (TMP, 0.5–2.0 equiv) facilitates deprotonation and intermediates stabilization .
Table 1: Representative Catalytic Performance for Boc-Protected Amino Acid Synthesis
| Entry | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | (R,R)-FeBIP | 98 | 90 |
| 7 | (R,R)-FeBIPF₂ | 85 | 92 |
Physicochemical Properties
Spectroscopic Characterization
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¹H NMR: Protons adjacent to the Boc group (δ = 1.47 ppm, singlet) and methoxy substituent (δ = 3.3–3.7 ppm) are diagnostic .
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¹³C NMR: Key signals include the carbonyl carbons (δ = 169–171 ppm) and quaternary Boc carbon (δ = 83–84 ppm) .
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HRMS: Molecular ion peaks ([M + Na]⁺) align with theoretical values (e.g., m/z 270.12 for C₁₁H₂₁NO₅Na) .
Stability and Reactivity
The Boc group is stable under acidic and neutral conditions but cleaved selectively with trifluoroacetic acid (TFA). The methoxy ether is resistant to hydrolysis under basic conditions, making the compound suitable for further functionalization .
Applications in Organic Synthesis
Peptide Chemistry
As a protected amino acid, this compound serves as a building block for solid-phase peptide synthesis (SPPS). Its methoxy group can act as a handle for post-synthetic modifications, such as oxidation to ketones or cross-coupling reactions .
Pharmaceutical Intermediates
Analogous Boc-protected amino acids are precursors to protease inhibitors and integrin antagonists. For example, lamifiban and sibrafiban—antithrombotic agents—incorporate similar structural motifs .
Recent Advances and Research Directions
Catalytic Asymmetric Synthesis
Recent work on iron-catalyzed 1,3-nitrogen migrations highlights pathways to enantiopure Boc-amino acids. Optimizing ligand architecture (e.g., benzimidazole substituents) improves both yield and stereoselectivity .
Computational Modeling
Density functional theory (DFT) studies predict transition states for nitrogen migration, guiding catalyst design. For instance, electron-withdrawing groups on benzimidazole ligands increase electrophilicity at the metal center, accelerating migratory insertion .
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